![molecular formula C10H12N2S B2689091 2-Propyl-benzothiazol-6-ylamine CAS No. 58460-07-4](/img/structure/B2689091.png)
2-Propyl-benzothiazol-6-ylamine
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Overview
Description
“2-Propyl-benzothiazol-6-ylamine” is a chemical compound with the molecular formula C10H12N2S and a molecular weight of 192.28 . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of benzothiazole compounds, including “2-Propyl-benzothiazol-6-ylamine”, has been a significant area of research due to their pharmaceutical and biological activity . The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Physical And Chemical Properties Analysis
“2-Propyl-benzothiazol-6-ylamine” is a chemical compound with the molecular formula C10H12N2S and a molecular weight of 192.28 . Further physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Anti-Bacterial Properties
Benzothiazole derivatives, including 2-Propyl-benzothiazol-6-ylamine, have been found to exhibit potent anti-bacterial properties . This makes them valuable in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.
Anti-Fungal Applications
These compounds also demonstrate anti-fungal activities . This suggests potential use in treating fungal infections, which can be particularly challenging to address with current medications.
Anti-Oxidant Activity
Benzothiazole derivatives have been shown to possess anti-oxidant properties . This could make them useful in addressing conditions related to oxidative stress, such as neurodegenerative diseases and aging.
Anti-Proliferative Effects
These compounds have been found to exhibit anti-proliferative effects , which could make them valuable in the treatment of various cancers by inhibiting the growth of cancer cells.
Anti-Diabetic Potential
Research has indicated that benzothiazole derivatives may have anti-diabetic potential . This could lead to the development of new treatments for diabetes, a condition that affects millions of people worldwide.
Anti-Tubercular Compounds
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Mechanism of Action
Mode of Action
Benzothiazole derivatives have been shown to interact with various targets, leading to changes in biological activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological applications, suggesting that they may interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Propyl-benzothiazol-6-ylamine . .
properties
IUPAC Name |
2-propyl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHJXPSNYTXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-benzothiazol-6-ylamine |
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